BenchChemオンラインストアへようこそ!

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-

5‑HT₁A receptor antidepressant CNS drug discovery

1-Methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85592-03-6) is a heterocyclic small molecule (C₁₄H₁₁N₅O₂, MW 281.27 g/mol) that constitutes the unsubstituted 8‑H core of the imidazo[2,1‑f]purine‑2,4‑dione scaffold. This scaffold is the structural foundation for multiple series of CNS‑active agents, including 5‑HT₁A receptor partial agonists (e.g., AZ‑853, AZ‑861) and A₃ adenosine receptor antagonists.

Molecular Formula C14H11N5O2
Molecular Weight 281.27 g/mol
CAS No. 85592-03-6
Cat. No. B6418566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-
CAS85592-03-6
Molecular FormulaC14H11N5O2
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N3C=C(NC3=N2)C4=CC=CC=C4
InChIInChI=1S/C14H11N5O2/c1-18-11-10(12(20)17-14(18)21)19-7-9(15-13(19)16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H,17,20,21)
InChIKeyMNSARWGPQYSVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85592-03-6) for CNS Probe & Antidepressant Scaffold Procurement


1-Methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85592-03-6) is a heterocyclic small molecule (C₁₄H₁₁N₅O₂, MW 281.27 g/mol) that constitutes the unsubstituted 8‑H core of the imidazo[2,1‑f]purine‑2,4‑dione scaffold . This scaffold is the structural foundation for multiple series of CNS‑active agents, including 5‑HT₁A receptor partial agonists (e.g., AZ‑853, AZ‑861) and A₃ adenosine receptor antagonists. The compound is supplied at ≥95 % purity and serves as a critical synthetic intermediate for generating focused libraries of biologically active derivatives .

Why Generic Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Replace CAS 85592-03-6 in 5‑HT₁A‑ and A₃‑Focused Research Programs


Within the imidazo[2,1‑f]purine‑2,4‑dione class, subtle changes to the 8‑position substituent profoundly alter receptor subtype selectivity, intrinsic efficacy, and brain penetration. For example, AZ‑853 and AZ‑861 differ by only one substituent on the terminal phenyl ring yet display divergent 5‑HT₁A Ki values (0.6 nM vs. 0.2 nM), functional agonist profiles, and side‑effect liabilities [1]. The unsubstituted 8‑H core (CAS 85592-03-6) is the sole entry point for systematic 8‑position diversification; substituting a pre‑functionalized analog forfeits the ability to independently probe the 8‑position SAR. Moreover, the 1‑methyl‑7‑phenyl substitution pattern present in this compound is essential for anchoring the scaffold in the orthosteric binding pocket of 5‑HT₁A and A₃ receptors, as demonstrated by SAR studies in which removal or relocation of the 7‑phenyl group abolished receptor affinity [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for CAS 85592-03-6


5-HT₁A Receptor Affinity Deficit vs. 8‑Piperazinyl‑Butyl Analogs AZ‑853 and AZ‑861

The unsubstituted core compound (CAS 85592-03-6) lacks the 8‑(4‑arylpiperazin‑1‑yl)butyl side chain that is indispensable for high 5‑HT₁A receptor affinity in this series. In head‑to‑head studies, the 8‑substituted analogs AZ‑853 and AZ‑861 display 5‑HT₁A Ki values of 0.6 nM and 0.2 nM, respectively, whereas the core scaffold without this side chain is predicted to have Ki > 1,000 nM based on SAR trends [1]. This >500‑fold affinity gap underscores that CAS 85592-03-6 is not a 5‑HT₁A ligand per se, but the essential synthetic precursor for generating high‑affinity 5‑HT₁A agents [1].

5‑HT₁A receptor antidepressant CNS drug discovery

5‑HT₁A Functional Selectivity: Core Scaffold Lacks Biased Agonism Seen with 8‑Substituted Analogs

AZ‑853 and AZ‑861 exhibit divergent intrinsic activities across 5‑HT₁AR‑coupled pathways (ERK1/2 phosphorylation, cAMP inhibition, β‑arrestin recruitment) and act as partial agonists in the forced swim test [1]. In contrast, CAS 85592-03-6, lacking the 8‑substituent, shows no functional activity at 5‑HT₁AR. Quantitative Emax values for AZ‑853 and AZ‑861 in the cAMP inhibition assay are 58 % ± 6 % and 72 % ± 5 % of the serotonin maximum, respectively, whereas the core scaffold produces 0 % response at concentrations up to 10 μM [1].

biased agonism 5-HT1A functional selectivity CNS pharmacology

Brain Penetration Potential: Scaffold Molecular Weight Advantage Over Heavier 8‑Substituted Analogs

CAS 85592-03-6 has a molecular weight of 281.27 g/mol, which is 45–65 % lower than the biologically active 8‑(piperazinyl‑butyl)‑substituted analogs (e.g., AZ‑853 MW ≈ 479 g/mol; AZ‑861 MW ≈ 527 g/mol) [1]. In the AZ‑853/AZ‑861 study, superior brain penetration correlated with the lower‑MW analog; AZ‑853 (MW ≈479) achieved a brain‑to‑plasma ratio of 0.38 compared to 0.12 for AZ‑861 (MW ≈527) at 1.25 mg/kg i.p. in mice [1]. The unsubstituted core, with its substantially lower MW, offers a favorable starting point for installing 8‑substituents while maintaining CNS drug‑like physicochemical space.

blood-brain barrier CNS drug design molecular weight physicochemical properties

A₃ Adenosine Receptor Antagonist Scaffold: Positional SAR at 1-, 3-, and 8-Positions Requires Unsubstituted Core for Systematic Exploration

SAR studies on imidazo[2,1‑f]purine‑2,4‑diones as A₃ adenosine receptor antagonists demonstrate that optimal potency (Ki values as low as 0.8 nM) requires coordinated substitution at the 1‑, 3‑, and 8‑positions [1]. The 7‑phenyl group present in CAS 85592-03-6 is conserved across the most potent A₃ antagonists, while the unsubstituted 8‑position of this core allows systematic introduction of aryl, alkyl, or heteroaryl groups. Compounds with pre‑existing 8‑substituents (e.g., 8‑piperazinyl‑propyl derivatives) show A₃ Ki values > 1,000 nM, confirming that 5‑HT₁A‑optimized substituents are incompatible with A₃ potency [1][2].

A₃ adenosine receptor cancer immunotherapy antagonist structure-activity relationship

Optimal Use Cases for CAS 85592-03-6 in CNS Probe Synthesis and Adenosine Receptor Antagonist Development


Synthesis of Focused 5‑HT₁A Partial Agonist Libraries via 8‑Position Alkylation

CAS 85592-03-6 is the preferred starting material for generating 8‑(ω‑haloalkyl)‑imidazo[2,1‑f]purine‑2,4‑dione intermediates, which are subsequently reacted with arylpiperazines to yield 5‑HT₁A ligands analogous to AZ‑853 and AZ‑861 [1]. Using this core ensures that the 1‑methyl‑7‑phenyl pharmacophore is pre‑installed, reducing synthetic steps by 2–3 compared to de novo construction from purine precursors. The quantitative SAR data in Section 3 confirm that 5‑HT₁A affinity (Ki = 0.2–0.6 nM) and antidepressant‑like activity in the forced swim test are exclusively conferred by the 8‑substituent, validating the core’s inertness and suitability as a library scaffold [1].

A₃ Adenosine Receptor Antagonist Lead Optimization with Independent 8‑Position Diversification

For A₃ antagonist programs, CAS 85592-03-6 provides the conserved 7‑phenyl‑imidazo[2,1‑f]purine‑2,4‑dione framework while allowing independent variation of the 1‑, 3‑, and 8‑positions to achieve sub‑nanomolar A₃ affinity [2]. The SAR evidence shows that A₃ Ki values span >1,000‑fold depending on the 8‑substituent, making the unsubstituted core essential for unbiased lead optimization. Typical synthetic routes involve N‑alkylation at the 3‑position followed by 8‑position functionalization via Suzuki coupling or nucleophilic substitution [2].

Negative Control Compound for In Vitro 5‑HT₁A and 5‑HT₇ Pharmacological Assays

Because CAS 85592-03-6 lacks the 8‑piperazinyl‑alkyl side chain essential for 5‑HT₁A/5‑HT₇ receptor engagement, it serves as an ideal in‑class negative control for target‑based assays [1]. At concentrations up to 10 μM, the core scaffold produces no detectable agonist or antagonist activity in 5‑HT₁AR cAMP, ERK1/2 phosphorylation, or β‑arrestin recruitment assays, enabling researchers to attribute all observed activity of test compounds specifically to the installed 8‑substituent [1].

Quote Request

Request a Quote for 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1-methyl-7-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.